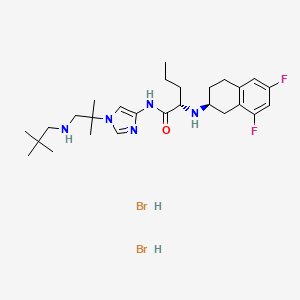
RB-394
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RB394 involves the reaction of 4-methoxy-2-(trifluoromethyl)benzylamine with α-ethyl-4-bromobenzenepropanoic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of RB394 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
RB394 undergoes various chemical reactions, including:
Oxidation: RB394 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: RB394 can undergo nucleophilic substitution reactions, particularly at the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
RB394 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dual modulation of enzymes and receptors.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic applications in metabolic disorders and inflammation.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
RB394 exerts its effects by inhibiting soluble epoxide hydrolase and activating peroxisome proliferator-activated receptor gamma. Soluble epoxide hydrolase is involved in the metabolism of lipid epoxides, while peroxisome proliferator-activated receptor gamma plays a crucial role in adipogenesis, lipid metabolism, and anti-inflammatory processes. The compound’s dual modulation leads to the upregulation of target genes and pathways associated with these enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamides: These compounds share a similar scaffold and exhibit dual modulation of soluble epoxide hydrolase and peroxisome proliferator-activated receptor gamma.
Peroxisome proliferator-activated receptor gamma agonists: Compounds like rosiglitazone and pioglitazone also activate peroxisome proliferator-activated receptor gamma but do not inhibit soluble epoxide hydrolase
Uniqueness of RB394
RB394 is unique due to its dual modulation of both soluble epoxide hydrolase and peroxisome proliferator-activated receptor gamma. This dual activity makes it a valuable compound for studying the interplay between these two pathways and their combined effects on cellular processes .
Properties
IUPAC Name |
2-[[4-[[4-methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4/c1-3-14(20(27)28)10-13-4-6-15(7-5-13)19(26)25-12-16-8-9-17(29-2)11-18(16)21(22,23)24/h4-9,11,14H,3,10,12H2,1-2H3,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHYLNIDWFBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)OC)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)

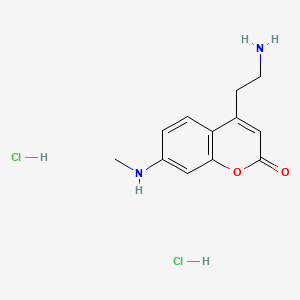
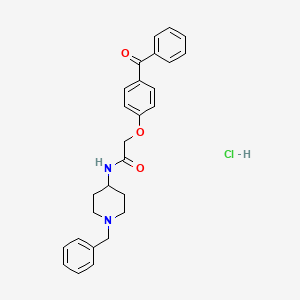
![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)


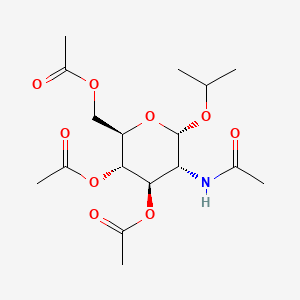
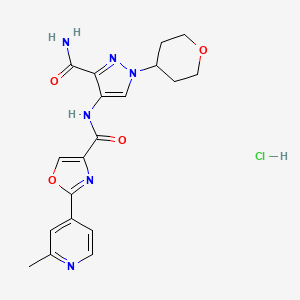
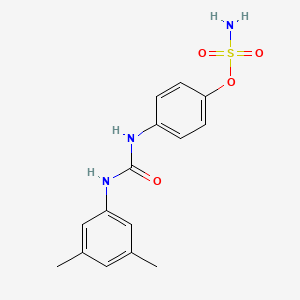
![N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B560324.png)
![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B560325.png)
